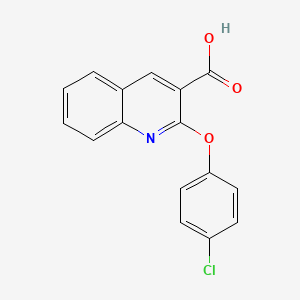
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-chlorophenoxy group at the 2-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Ullmann-type coupling reaction, where 2-bromobenzaldehyde undergoes nucleophilic substitution with sodium azide to form an azido intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of green solvents, such as aqueous ethanol, and catalysts like copper salts and proline to facilitate the reactions . The process may also involve refluxing and acidification steps to ensure complete conversion of intermediates to the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid include:
- 2-Chloroquinoline-3-carbaldehyde
- 2-Phenoxyquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 4-chlorophenoxy group and the carboxylic acid group on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88284-20-2 |
|---|---|
Formule moléculaire |
C16H10ClNO3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20) |
Clé InChI |
QSDGTWZFVZAKDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



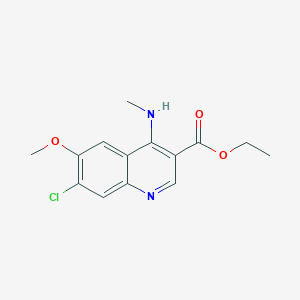
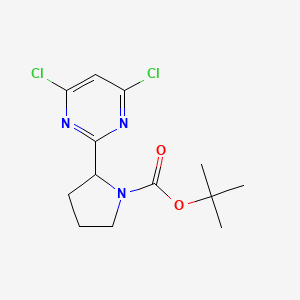

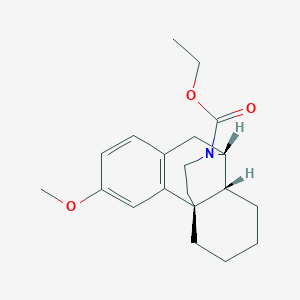
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
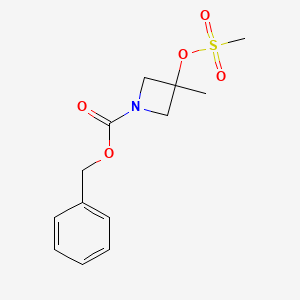
![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
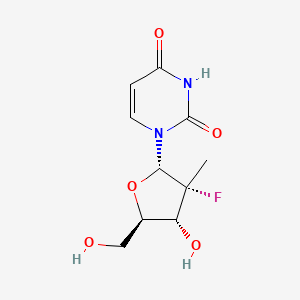

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)


